molecular formula C₂₈H₄₈O B1145157 4α-Methyl-cholest-5-en-3β-ol CAS No. 15073-00-4

4α-Methyl-cholest-5-en-3β-ol

Cat. No.: B1145157
CAS No.: 15073-00-4
M. Wt: 400.68
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Description

4α-Methyl-cholest-5-en-3β-ol is a derivative of cholesterol, a major component of all biological membranes. Cholesterol is the principal sterol of higher animals and is found in all body tissues, especially in the brain, spinal cord, and animal fats or oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4α-Methyl-cholest-5-en-3β-ol typically involves the oxidation of 3-hydroxy steroid compounds. One common method includes the use of specific oxidizing agents under controlled conditions to achieve the desired product . The reaction conditions often involve maintaining a specific temperature and pH to ensure the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of industrial-grade reagents and equipment to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4α-Methyl-cholest-5-en-3β-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Overview

4α-Methyl-cholest-5-en-3β-ol, a derivative of cholesterol, is a significant compound in various scientific research fields. Its unique structure allows for diverse applications, particularly in biochemistry, molecular biology, and pharmacology. This article explores its applications through comprehensive data tables and documented case studies.

Chemical Properties and Biological Significance

This compound is primarily recognized for its role as a sterol. Sterols are essential components of cell membranes, influencing membrane fluidity and permeability. In the human brain, cholesterol and its derivatives account for approximately 25% of total lipid content, highlighting their biological importance .

Molecular Fossils and Evolutionary Studies

One notable application of 4α-methyl sterols, including this compound, is their use as molecular fossils. These compounds serve as biomarkers for studying eukaryotic evolution and geological history. Research indicates that 4-methyl steranes can provide insights into the evolutionary pathways of various organisms, particularly dinoflagellates and other marine species .

Drug Delivery Systems

In pharmaceutical research, this compound has been explored for its potential in drug delivery systems. Cholesterol-based liposomes have been developed to enhance the delivery of anticancer drugs such as paclitaxel (PTX). These formulations demonstrate improved stability and loading efficiency compared to traditional liposomes, making them promising candidates for targeted cancer therapies .

Anticancer Research

The compound has also been investigated for its anticancer properties. Studies have shown that various cholesterol derivatives exhibit selective cytotoxicity against different cancer cell lines. For instance, specific cholesterol-based compounds have demonstrated significant antiproliferative effects on human lung carcinoma and breast cancer cells . The incorporation of this compound into these derivatives may enhance their efficacy.

Case Study 1: Molecular Fossils

A study focused on the extraction and analysis of sterols from marine dinoflagellates revealed that both 4α-methyl and 4β-methyl sterols could be isolated using high-performance liquid chromatography (HPLC). The identification of these sterols provides valuable data for understanding the evolutionary history of eukaryotic organisms .

Case Study 2: Anticancer Activity

In vitro assays evaluating the cytotoxic effects of cholesterol derivatives on cancer cells demonstrated that certain compounds derived from cholesterol exhibited better efficacy than cholesterol itself. This suggests that modifications at specific positions on the cholesterol molecule can enhance biological activity against cancer cells .

Data Tables

Application AreaDescriptionKey Findings
Molecular FossilsUsed to study evolutionary pathways in eukaryotesProvides insights into organism evolution using sterane biomarkers
Drug Delivery SystemsEnhances delivery efficiency of anticancer drugsImproved stability and cytotoxicity in PTX-loaded liposomes
Anticancer ResearchInvestigated for selective cytotoxicity against cancer cell linesCertain derivatives show significant antiproliferative effects

Mechanism of Action

The mechanism of action of 4α-Methyl-cholest-5-en-3β-ol involves its role as a sterol derivative. It interacts with cellular membranes, influencing their fluidity and stability. The compound can also participate in signaling pathways related to cholesterol metabolism and homeostasis . Molecular targets include enzymes involved in sterol biosynthesis and transport proteins that regulate cholesterol levels in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4α-Methyl-cholest-5-en-3β-ol is unique due to its specific methylation at the 4α position, which distinguishes it from other cholesterol derivatives. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

15073-00-4

Molecular Formula

C₂₈H₄₈O

Molecular Weight

400.68

Synonyms

(3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-Trimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol; 

Origin of Product

United States

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